6-Bromo-4-(pyrrolidin-1-yl)quinazoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
6143-82-4 |
|---|---|
Molekularformel |
C12H12BrN3 |
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
6-bromo-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |
InChI-Schlüssel |
DQAGMMVQSJLWEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Structure Activity Relationship Sar Analysis of 6 Bromo 4 Pyrrolidin 1 Yl Quinazoline and Analogues
Influence of Bromine Substitution at the 6-Position on Bioactivity
The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline (B50416) ring is a common feature in many biologically active derivatives. Studies on various 6-substituted quinazolines have demonstrated that this modification can significantly enhance their potency and selectivity for specific biological targets.
Research on 6-substituted-4-(3-bromophenylamino)quinazolines as potential irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases has highlighted the importance of the 6-position. In these series, the 6-position serves as an attachment point for Michael acceptors, which can form covalent bonds with cysteine residues in the active site of the kinase, leading to irreversible inhibition acs.org. While this is not a direct property of the 6-bromo group itself, it underscores the strategic importance of this position for introducing functionalities that drive potent bioactivity.
Table 1: Bioactivity of Selected 6-Bromoquinazoline Analogues
| Compound ID | R at 4-Position | Target | Bioactivity (IC50) |
| Analog A | 3-bromophenylamino with Michael acceptor | EGFR/HER-2 | Potent irreversible inhibition |
| Analog B | Substituted hydrazinyl | EGFRwt | 46.1 nM |
Consequence of Pyrrolidin-1-yl Moiety at the 4-Position for Target Binding
The substituent at the 4-position of the quinazoline ring plays a pivotal role in determining the compound's biological target and potency. The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with the amino group often forming a critical hydrogen bond with the hinge region of the kinase domain frontiersin.orgwisdomlib.org.
While direct SAR studies on 6-Bromo-4-(pyrrolidin-1-yl)quinazoline are not extensively available in the public domain, the role of cyclic amines at the 4-position has been explored in related series. The pyrrolidine (B122466) ring, being a saturated five-membered heterocycle, introduces a specific conformational rigidity and steric bulk compared to a simple amino or anilino group. This defined three-dimensional shape can influence the binding orientation of the molecule within the target's active site.
Impact of Substituents at the 2- and 3-Positions of the Quinazoline Ring
Modifications at the 2- and 3-positions of the quinazoline core can further modulate the biological activity and selectivity of this compound analogues.
2-Position: The 2-position of the quinazoline ring is often substituted with various small alkyl, aryl, or heteroaryl groups. In the case of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the 2-pyridyl group was integral to the observed EGFR and HER2 inhibitory activity nih.gov. Substituents at this position can engage in additional interactions with the target protein, often extending into the solvent-exposed region or deeper into a hydrophobic pocket. The nature of the substituent (e.g., its size, electronics, and hydrogen bonding capacity) can fine-tune the binding affinity and selectivity profile. For instance, introducing a group capable of forming a hydrogen bond at this position could enhance potency if a corresponding acceptor/donor is present in the target's active site.
3-Position: The 3-position nitrogen of the quinazoline ring is a key hydrogen bond acceptor, interacting with a conserved threonine residue in the hinge region of many kinases, often mediated by a water molecule acs.org. Substitution at the 3-position is less common in kinase inhibitors that mimic the ATP-binding mode of 4-aminoquinazolines, as it can disrupt this critical interaction. However, in other classes of quinazoline-based compounds, such as quinazolinones, the 3-position is frequently substituted to explore different binding modes and target different classes of proteins nih.gov. For 4-aminoquinazoline scaffolds like this compound, maintaining an unsubstituted N-3 is generally considered favorable for kinase inhibition.
Identification of Key Pharmacophoric Requirements for Specific Biological Targets
Based on the SAR of related 4-aminoquinazoline derivatives, a general pharmacophore model for kinase inhibition can be proposed for this compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
Key Pharmacophoric Features for Kinase Inhibition:
Hydrogen Bond Acceptor: The N-1 nitrogen of the quinazoline ring is a crucial hydrogen bond acceptor, interacting with a backbone NH group in the hinge region of the kinase (e.g., Met793 in EGFR) acs.org.
Hydrogen Bond Donor/Acceptor: The 4-amino group (in this case, the nitrogen of the pyrrolidine ring) can act as a hydrogen bond donor or its lone pair can be involved in interactions. However, in many kinase inhibitors, it's the N-3 of the quinazoline that forms a key hydrogen bond via a water molecule to a threonine residue (e.g., Thr790 in EGFR) acs.org.
Hydrophobic/Aromatic Regions: The quinazoline ring itself provides a flat, aromatic surface that engages in hydrophobic and π-stacking interactions within the ATP-binding pocket. The 6-bromo substituent contributes to these hydrophobic interactions.
Substituent Vector at the 4-Position: The pyrrolidin-1-yl group occupies a specific vector pointing towards the solvent-exposed region or a nearby hydrophobic pocket. The size and nature of this group are critical for selectivity among different kinases.
Substituent Vector at the 2-Position: This position allows for the introduction of various groups that can further enhance binding affinity and selectivity by interacting with specific sub-pockets of the kinase active site.
A pharmacophore model for 4-anilinoquinazoline-based EGFR inhibitors typically includes three hydrophobic features and one hydrogen bond donor feature tku.edu.tw. The 4-anilinoquinazoline (B1210976) scaffold itself is an indispensable fragment for ensuring significant binding free energy with the receptor frontiersin.org. For this compound, the pyrrolidine moiety would occupy the space typically filled by the aniline ring, and its specific conformation and interactions would be key determinants of its activity against specific kinases.
Table 2: Key Pharmacophoric Features and Corresponding Structural Elements
| Pharmacophoric Feature | Structural Element of this compound |
| Hydrogen Bond Acceptor | N-1 of the quinazoline ring |
| Hydrophobic Region 1 | Fused benzene ring of the quinazoline |
| Hydrophobic Region 2 | Bromine atom at the 6-position |
| Hydrophobic/Steric Bulk | Pyrrolidin-1-yl ring at the 4-position |
Computational Chemistry and in Silico Drug Design for 6 Bromo 4 Pyrrolidin 1 Yl Quinazoline Derivatives
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Elucidation of Binding Modes and Affinities
For a derivative like 6-Bromo-4-(pyrrolidin-1-yl)quinazoline, molecular docking simulations would be instrumental in predicting its binding orientation within the active site of a relevant biological target. Quinazoline (B50416) derivatives are well-known as kinase inhibitors, and thus, a likely target for such a study would be the ATP-binding site of a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
The simulation would calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. For this compound, the pyrrolidine (B122466) moiety at the 4-position and the bromine atom at the 6-position would be critical in determining its specific orientation and binding affinity. The pyrrolidine ring, for instance, could engage in hydrophobic interactions within a specific pocket of the active site, while the quinazoline core could form key hydrogen bonds.
Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Moieties |
| Kinase X | -8.5 | 150 | Quinazoline core, Pyrrolidine ring |
| Kinase Y | -7.2 | 800 | Bromo group, Quinazoline N1 |
| Kinase Z | -9.1 | 50 | Pyrrolidine ring, Bromo group |
Identification of Critical Amino Acid Residues and Hydrogen Bonding Networks
A crucial output of molecular docking is the detailed visualization of interactions between the ligand and the protein's active site. This allows for the identification of specific amino acid residues that are critical for binding. For quinazoline derivatives targeting kinases, interactions with hinge region residues are often vital for potent inhibition.
In a hypothetical docking of this compound into a kinase active site, the nitrogen atom at position 1 (N1) of the quinazoline ring would likely act as a hydrogen bond acceptor, forming a hydrogen bond with a backbone NH group of a hinge residue like methionine. The bromine atom at the 6-position could occupy a hydrophobic pocket, potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity. The pyrrolidin-1-yl group at the 4-position would likely extend into another pocket, where its hydrophobic surface could interact with nonpolar amino acid residues.
Hypothetical Key Interactions for this compound
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | Quinazoline N1 | Met793 (backbone NH) | 2.9 |
| Hydrophobic Interaction | Pyrrolidine Ring | Leu718, Val726, Ala743 | N/A |
| Halogen Bond | 6-Bromo | Gly857 (backbone C=O) | 3.1 |
| Pi-Alkyl Interaction | Quinazoline Ring | Leu844 | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds.
Predictive Models for Biological Potency
To develop a QSAR model for this compound derivatives, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. A predictive model could then be generated using statistical methods like multiple linear regression or machine learning algorithms. Such a model would allow for the prediction of the biological potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. The model's predictive power is typically assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).
Understanding Physicochemical Descriptors and Activity Correlation
QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
For a series of this compound analogs, a QSAR study might reveal that specific descriptors are highly correlated with biological activity. For instance, the model might indicate that increasing the hydrophobicity of a substituent on the pyrrolidine ring could lead to enhanced potency, or that the electronic nature of a substituent at another position on the quinazoline core is critical. This provides valuable insights into the structure-activity relationship and helps chemists to make informed decisions in the design of new molecules.
Illustrative Physicochemical Descriptors and Their Hypothetical Correlation with Activity
| Descriptor | Description | Correlation with Potency |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Dipole Moment | Polarity | Positive |
| Number of H-bond donors | Hydrogen bonding capacity | No significant correlation |
| Surface Area | Molecular surface | Positive |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the study of the dynamic behavior of a ligand-protein complex over time, providing insights that are not available from static docking poses.
MD simulations of the this compound-protein complex would reveal the stability of the binding mode predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions, such as hydrogen bonds, are maintained. The flexibility of the ligand within the active site and the conformational changes in the protein upon ligand binding can also be assessed.
Analysis of the MD trajectory would involve calculating metrics such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone would suggest a stable binding complex. RMSF analysis would highlight which parts of the protein and ligand are the most flexible. For this compound, MD simulations could confirm the stability of the interaction between the quinazoline core and the kinase hinge region and assess the conformational flexibility of the pyrrolidine ring within its binding pocket.
Virtual Screening and Lead Optimization Strategies
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound represents a specific chemical entity within this large family, and its potential as a therapeutic agent can be efficiently explored using computational chemistry and in silico drug design methodologies. These approaches allow for the rapid screening of large virtual libraries of compounds and the strategic optimization of promising leads to enhance their potency and drug-like properties.
Virtual Screening of this compound Analogs
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For derivatives of this compound, a virtual screening campaign would commence with the generation of a focused virtual library. This library would be constructed by introducing a variety of substituents at different positions of the quinazoline core, while retaining the essential 6-bromo and 4-pyrrolidinyl moieties.
The screening would then be performed using molecular docking simulations against a chosen biological target. For instance, given that many quinazoline derivatives are known to target protein kinases such as the Epidermal Growth Factor Receptor (EGFR), this could be a logical starting point. The docking process predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a virtual screening campaign is typically a ranked list of compounds based on their predicted binding affinity or docking score.
Table 1: Illustrative Virtual Screening Results of Hypothetical this compound Derivatives against EGFR
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |
| BQP-001 | Parent Compound | -7.5 | Hydrogen bond with Met793 |
| BQP-002 | 2-methyl substitution | -7.9 | Hydrogen bond with Met793, hydrophobic interaction with Leu718 |
| BQP-003 | 2-amino substitution | -8.5 | Two hydrogen bonds with Met793 and Thr790 |
| BQP-004 | 7-fluoro substitution | -7.8 | Halogen bond with Lys745 |
| BQP-005 | 7-methoxy substitution | -8.2 | Hydrogen bond with Met793, hydrophobic interaction with Leu844 |
This data is hypothetical and for illustrative purposes only.
The results from such a screening would identify a set of "hit" compounds with favorable predicted binding energies. These hits would then be prioritized for further investigation and lead optimization.
Lead Optimization Strategies
Following the identification of initial hits from virtual screening, lead optimization strategies are employed to refine the chemical structure of these compounds to improve their pharmacological properties. This is an iterative process involving chemical synthesis and biological testing, guided by computational analysis.
The primary goals of lead optimization are to enhance binding affinity and selectivity for the target, as well as to improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the this compound scaffold, lead optimization would focus on establishing a robust Structure-Activity Relationship (SAR). This involves systematically modifying the structure of the lead compounds and evaluating the impact on their biological activity.
Computational tools play a crucial role in this phase. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity. Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time and to gain a more dynamic understanding of the binding interactions.
Table 2: Illustrative Lead Optimization Data for a Hypothetical BQP-003 Series Targeting EGFR
| Compound ID | R-Group at position 2 | IC50 (nM) | Predicted Binding Energy (kcal/mol) |
| BQP-003a | -NH2 | 150 | -8.5 |
| BQP-003b | -NHCH3 | 95 | -8.9 |
| BQP-003c | -N(CH3)2 | 210 | -8.2 |
| BQP-003d | -NHC(O)CH3 | 50 | -9.5 |
| BQP-003e | -NHSO2CH3 | 75 | -9.2 |
This data is hypothetical and for illustrative purposes only.
Through cycles of design, synthesis, and testing, guided by computational insights, lead compounds can be optimized to yield drug candidates with the desired efficacy and safety profiles. The strategic application of virtual screening and lead optimization can significantly accelerate the drug discovery process for novel derivatives of this compound.
Future Perspectives in the Academic Research of 6 Bromo 4 Pyrrolidin 1 Yl Quinazoline and Quinazoline Based Therapeutics
Development of Next-Generation Multi-Targeted Quinazoline (B50416) Agents
The clinical success of quinazoline-based drugs, many of which are protein kinase inhibitors, has paved the way for the development of next-generation agents with enhanced efficacy. nih.gov A primary strategy in this endeavor is the design of multi-targeted or multi-kinase inhibitors. nih.govnih.gov This approach aims to address the complexity of diseases like cancer, where multiple signaling pathways are often dysregulated.
Single-target drugs can be circumvented by the activation of alternative pathways, leading to resistance. Multi-target agents, by contrast, can simultaneously block several key oncogenic drivers, potentially leading to more durable responses and a reduced likelihood of resistance. wikipedia.orgmdpi.com Research has focused on developing quinazoline derivatives that can inhibit multiple receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.combohrium.com
For example, novel 4-anilinoquinazoline (B1210976) derivatives have been synthesized and shown to possess dual inhibitory activity against EGFR and VEGFR2. nih.gov Similarly, researchers have developed biphenyl (B1667301) tricyclic quinazoline compounds that act as multiple kinase inhibitors, restraining EGFR, HER-2, and VEGFR-2, which is believed to increase life expectancy by making drug resistance less likely. nih.govwikipedia.org The rationale is that such compounds can exert both cytotoxic effects and anti-angiogenic effects, cutting off the tumor's blood supply. The development of agents that conjugate a quinazoline pharmacophore with another active molecule, such as combining the EGFR inhibitor erlotinib (B232) with the nonsteroidal anti-inflammatory drug (NSAID) naproxen, represents another approach to target multiple pathways involved in cancer development. mdpi.com
Future work will likely focus on refining the selectivity profile of these multi-targeted agents to maximize therapeutic impact while minimizing off-target effects. The goal is to create compounds that modulate a specific, desired set of targets to achieve a synergistic therapeutic outcome.
Novel Strategies for Addressing Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. nih.gov In the context of quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib, resistance often emerges through secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation. researchgate.netnih.gov This mutation increases the receptor's affinity for ATP, making the first-generation inhibitors less competitive. researchgate.netnih.gov
Addressing this challenge is a major focus of future quinazoline research. Key strategies include:
Development of Covalent Inhibitors: Second- and third-generation EGFR inhibitors (e.g., afatinib, osimertinib) were designed to form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site. This irreversible binding allows them to overcome the increased ATP affinity caused by the T790M mutation. nih.gov
Targeting Tertiary Mutations: The success of covalent inhibitors has been tempered by the emergence of further resistance, often involving mutations at the Cys797 residue (e.g., C797S), which prevents covalent bonding. nih.gov This has spurred the development of fourth-generation, non-covalent inhibitors that can effectively target triple-mutant EGFR (e.g., L858R/T790M/C797S). rsc.org
Allosteric Inhibition: An innovative strategy involves developing allosteric inhibitors that bind to a site on the kinase distinct from the ATP pocket. This approach can be effective against mutations that confer resistance to ATP-competitive drugs. nih.gov
Designing for Specificity: Future research aims to design novel quinazoline derivatives with improved potency against resistant cell lines. By modifying the quinazoline scaffold, for instance by adding a hydrophobic group at the C-4 position, researchers have created compounds with strong inhibitory activity against the EGFR-TK L858R/T790M mutation. mdpi.com
Molecular design tools are being employed to evaluate new quinazoline derivatives for their ability to interact favorably with the binding sites of mutated receptors, guiding the synthesis of more effective and durable therapeutics. researchgate.netjapsonline.com
Exploration of Emerging Biological Pathways and Disease Indications
While the quinazoline scaffold is most famously associated with anticancer agents, its therapeutic potential is far broader. researchgate.net The unique chemical properties of this heterocycle make it a versatile building block for developing drugs against a wide array of diseases. nih.govarabjchem.org Future academic research is set to vigorously explore these non-oncological applications.
Emerging therapeutic areas for quinazoline derivatives include:
Neurodegenerative Diseases: Quinazoline derivatives are being investigated as multi-target agents for Alzheimer's disease. They have shown potential to inhibit cholinesterases, reduce β-amyloid aggregation, and mitigate oxidative stress, addressing several pathological features of the disease simultaneously. mdpi.com
Infectious Diseases: Researchers have synthesized quinazoline compounds with significant antimicrobial, antifungal, and antiviral activities. mdpi.comnih.gov For example, specific derivatives have shown promise against Mycobacterium tuberculosis, while others are being explored as novel antiviral agents against picornavirus. mdpi.comglobalresearchonline.net
Inflammatory Disorders: The anti-inflammatory properties of quinazolines are well-documented, with studies demonstrating their potential to treat conditions like arthritis. wisdomlib.orgscispace.com
Other Indications: The pharmacological versatility of this scaffold extends to potential treatments for diabetes, hypertension, and malaria, among other conditions. researchgate.netwisdomlib.org
Within oncology, research is also moving beyond traditional kinase inhibition to explore novel targets. For instance, quinazoline derivatives have been identified as potent inhibitors of histone lysine-specific demethylase 1 (LSD1) and dual inhibitors of PARP1 and STAT3, which are important targets in epigenetic and signal transduction pathways, respectively. tandfonline.comnih.gov
Advancements in Computer-Aided Drug Design Methodologies
The design and discovery of new quinazoline-based therapeutics are being significantly accelerated by advancements in computer-aided drug design (CADD). nih.gov These in silico techniques allow researchers to design, screen, and optimize novel compounds with greater speed and efficiency than traditional methods alone. itmedicalteam.plijfmr.com
Key CADD methodologies being applied to quinazoline research include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It is widely used to screen virtual libraries of quinazoline derivatives, identify promising candidates, and understand the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for inhibitory activity. nih.govijfmr.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the potency of newly designed quinazoline analogues and to guide structural modifications to enhance their therapeutic effects.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding and the conformational changes that may occur. tandfonline.com This is particularly useful for validating docking results and understanding the mechanism of action at an atomic level.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps to identify candidates with favorable drug-like properties and low toxicity risks early in the discovery process. itmedicalteam.plglobalresearchonline.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-4-(pyrrolidin-1-yl)quinazoline, and how can intermediates be characterized?
- Methodology : A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with pyrrolidine in glacial acetic acid, followed by recrystallization using ethanol . Key intermediates (e.g., 6-bromoquinazolin-4-ol) are characterized via TLC (cyclohexane:ethyl acetate, 2:1) and spectroscopic techniques (FT-IR, ¹H NMR) to confirm functional groups and regiochemistry .
- Data Validation : Ensure purity (>98%) via HPLC and compare melting points with literature values (e.g., 255–260°C for related quinazolinones) .
Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?
- Methodology : Test solubility in DMSO, ethanol, or aqueous buffers (pH 7.4) with co-solvents like PEG-400. Stability studies under light, temperature (2–8°C vs. room temperature), and oxidizing conditions are critical to identify degradation products via LC-MS .
- Contradictions : Some protocols recommend light protection, while others omit this step; systematic validation is required to resolve discrepancies .
Advanced Research Questions
Q. What strategies are effective for modifying the pyrrolidine moiety to enhance target selectivity in kinase inhibition studies?
- Methodology : Introduce substituents (e.g., methyl, fluorine) to the pyrrolidine ring via reductive amination or cross-coupling reactions. Evaluate binding affinity using molecular docking (e.g., AutoDock Vina) and validate via in vitro kinase assays (IC₅₀ measurements) .
- Case Study : Replacing pyrrolidine with piperidine in analogs reduced off-target effects by 40% in EGFR inhibition studies .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?
- Methodology :
- Step 1 : Verify sample purity via TLC and HPLC.
- Step 2 : Compare experimental ¹H NMR (e.g., δ 7.45–8.11 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G**) .
- Example : Discrepancies in coupling constants (e.g., J = 8.6 Hz vs. 9.0 Hz) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .
Q. What in silico tools are suitable for predicting the ADMET properties of this compound derivatives?
- Methodology : Use SwissADME or ADMETLab 2.0 to assess logP, BBB permeability, and cytochrome P450 interactions. Validate predictions with in vitro hepatocyte clearance assays .
- Key Finding : Quinazoline analogs with logP < 3 exhibit improved aqueous solubility but reduced membrane permeability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives?
- Root Cause Analysis :
- Case Study : A derivative showed IC₅₀ = 1.2 µM in one study but 3.5 µM in another due to divergent incubation times (24 h vs. 48 h) .
Experimental Design Tables
Table 1 : Optimization of Quinazoline Bromination
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HBr/AcOH | Acetic Acid | 70 | 98.5 | |
| NBS | DMF | 85 | 97.2 | |
| Br₂ | CHCl₃ | 62 | 95.8 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 6-Bromo-4-pyrrolidinyl | EGFR | 0.8 | 12.5 |
| 6-Bromo-4-piperidinyl | HER2 | 2.1 | 6.3 |
Key Recommendations
- Prioritize in silico screening to narrow synthetic targets and reduce resource waste.
- Cross-validate spectral data with computational models to resolve ambiguities.
- Standardize biological assay conditions to enable direct comparison of results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
